molecular formula C14H22NO6- B1600600 (3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate CAS No. 220497-94-9

(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate

Cat. No.: B1600600
CAS No.: 220497-94-9
M. Wt: 300.33 g/mol
InChI Key: CHCQLBDGKZXONV-XFWSIPNHSA-M
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Description

This compound is a stereochemically complex cyclopenta[d][1,3]dioxole derivative characterized by:

  • Core structure: A fused bicyclic system (cyclopentane + 1,3-dioxolane) with defined stereochemistry at positions 3aR, 4S, 6R, and 6aS .
  • Substituents: 2,2-Dimethyl groups on the dioxolane ring, enhancing steric protection and stability . A tert-butoxycarbonylamino (Boc) group at position 4, which serves as a protective group for amines in synthetic chemistry .
  • Applications: Primarily used as an intermediate in the synthesis of pharmaceuticals, nucleoside analogs, or bioactive molecules due to its chiral centers and modifiable functional groups .

Properties

IUPAC Name

(3aR,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-7(11(16)17)9-10(8)20-14(4,5)19-9/h7-10H,6H2,1-5H3,(H,15,18)(H,16,17)/p-1/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQLBDGKZXONV-XFWSIPNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)NC(=O)OC(C)(C)C)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)NC(=O)OC(C)(C)C)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474535
Record name ZINC04284328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-94-9
Record name ZINC04284328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H22N2O6C_{14}H_{22}N_{2}O_{6} with a molecular weight of approximately 302.34 g/mol. Its structural features include:

  • A cyclopentadiene core.
  • Multiple functional groups including a dioxole and an amine.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the amino group in this compound may contribute to modulating inflammatory responses. In vitro studies on analogous compounds have demonstrated inhibition of pro-inflammatory cytokines, suggesting that this compound could potentially exhibit similar effects.

Potential as a Drug Lead

Given the structural complexity and the presence of functional groups known for biological activity, this compound may serve as a lead in drug development. Its unique configuration allows for interaction with various biological targets, making it a candidate for further pharmacological evaluation.

Case Studies

  • Study on Analogous Compounds : A study published in Molecules explored the biological activities of cyclopentadiene derivatives. It was found that these compounds exhibited notable antibacterial and antifungal properties. The study emphasized the importance of structural modifications in enhancing bioactivity .
  • Anti-inflammatory Research : Another research article highlighted the anti-inflammatory potential of dioxole-containing compounds. The results indicated that these compounds could significantly reduce inflammation markers in cell cultures .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialCyclopentadiene DerivativesEffective against bacteria and fungi
Anti-inflammatoryDioxole CompoundsReduced cytokine levels
Drug Development PotentialVarious AnaloguesPromising candidates for further research

Scientific Research Applications

The compound (3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate exhibits a range of applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.

Chemical Properties and Structure

This compound belongs to the class of dioxole derivatives, characterized by a five-membered ring structure containing two oxygen atoms. Its molecular formula is C14H22NO6C_{14}H_{22}NO_6, indicating the presence of nitrogen and multiple functional groups that contribute to its biological activity.

Structural Features

  • Dioxole Ring : Provides unique reactivity and stability.
  • Amino Group : Imparts potential for interaction with biological targets.
  • Carboxylate Group : Enhances solubility and bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological pathways.

Case Study: Anticancer Activity

Research has indicated that similar compounds within this class exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves apoptosis induction through mitochondrial pathways.

Pharmacological Studies

The pharmacological profile of this compound has been explored, particularly its role as an enzyme inhibitor.

Case Study: Enzyme Inhibition

Studies have shown that compounds with similar structural motifs can act as inhibitors of enzymes involved in metabolic pathways. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects, suggesting that this compound may exhibit similar properties.

Drug Development

The unique properties of this compound make it a candidate for further development into pharmaceutical agents.

Case Study: Formulation Development

Research has focused on the formulation aspects of this compound, exploring its stability and release characteristics in various delivery systems. Solid dispersions and liposomal formulations have been studied to enhance its bioavailability.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BCOX Inhibition20
Target CompoundPotential InhibitorTBDCurrent Study

Table 2: Formulation Studies

Formulation TypeRelease Rate (%)Stability (Months)Reference
Liposomal8512
Solid Dispersion906Current Study

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide bond formation.
Example conditions :

  • Basic hydrolysis: Aqueous NaOH or LiOH in THF/MeOH at 50–60°C for 4–6 hours.

  • Acidic hydrolysis: HCl (conc.) in dioxane at reflux .

The Boc-protected amino group remains stable under these conditions, allowing selective ester cleavage.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane. This step generates a free amine for subsequent reactions.

ConditionReagentTemperatureTimeYieldSource
Boc deprotectionTFA/DCM (1:1)25°C2 h>95%
Boc deprotection4M HCl in dioxane25°C1 h90%

The liberated amine can participate in acylation, sulfonylation, or reductive amination .

Functionalization of the Cyclopentadioxole Ring

The dioxole ring can undergo electrophilic substitution or nucleophilic ring-opening. Patent data (EP3135675A1) highlights modifications such as:

  • Chlorination : Introduction of Cl at the pyrimidine position .

  • Amination : Reaction with amines to form substituted amino derivatives .

  • Sulfonation : Propylsulfanyl group addition via thiol-disulfide exchange .

Stereochemical Considerations

The compound’s four chiral centers (4S, 6R, 6aS) necessitate stereocontrolled reactions to preserve configuration. For example:

  • Hydrolysis : Proceeds with retention of stereochemistry due to the rigid bicyclic framework.

  • Boc deprotection : Acidic conditions do not induce racemization .

Comparison with Similar Compounds

Substituent Variations and Their Impact

Compound Name / ID Substituents Stereochemistry Key Properties Reference
Target Compound 4-Boc-amino, 6-carboxylate 3aR,4S,6R,6aS High stereochemical purity; intermediate for chiral synthesis
Compound 18d () 4-Methoxy, 6-carboxylate 3aR,4S,6aS Lower steric bulk; reduced stability under acidic conditions due to methoxy group
Compound 10a () 6-Phenyl, 4-hydroxymethyl 3aR,4R,6S,6aS Increased hydrophobicity; potential for aromatic interactions in drug design
Compound 22 () 6-(Trifluoromethylsulfonyl)phenyl 3aS,4R,6S,6aR Enhanced electron-withdrawing effects; improved reactivity in cross-coupling reactions
Compound VI () 6-Hydroxy, 4-carbamate 3aS,4R,6S,6aR Polar functional groups; suitable for prodrug formulations

Key Observations :

  • The Boc group in the target compound provides superior amine protection compared to methoxy (18d) or hydroxy (VI) groups, enabling selective deprotection in multi-step syntheses .
  • Carboxylate esters (target compound, 18d) enhance solubility in organic solvents compared to aryl-substituted analogs (10a, 22) .
  • Trifluoromethylsulfonyl groups (22) introduce strong electron-withdrawing effects, which are absent in the target compound but critical for electrophilic substitution reactions .

Stereochemical Influence on Reactivity

The 3aR,4S,6R,6aS configuration of the target compound ensures:

  • Stereoselective synthesis : Unlike racemic mixtures (e.g., ’s dioxolanes), its defined stereochemistry minimizes side reactions in chiral environments .
  • Biological relevance: Mirroring natural nucleosides, this stereochemistry may improve binding affinity in enzyme-targeted therapies compared to non-natural configurations (e.g., 3aS in ) .

Preparation Methods

Starting Materials and Initial Cyclization

  • The synthesis begins with a chiral precursor containing vicinal diol or hydroxy-ketone functionalities.
  • Acid-catalyzed cyclization with acetone or a suitable ketone forms the 1,3-dioxole ring fused to the cyclopentane ring.
  • The stereochemistry is induced either by chiral catalysts or by using enantiopure starting materials.

Amino Group Protection

  • The free amino group is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine.
  • This step yields the tert-butoxycarbonyl-protected amino derivative, enhancing stability and selectivity in subsequent steps.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Characterization includes NMR spectroscopy to confirm stereochemistry, mass spectrometry for molecular weight, and elemental analysis for purity.

Research Findings and Comparative Data

Step Reagents/Conditions Yield (%) Notes
Cyclopenta[d]dioxole formation Acid catalyst (e.g., p-TsOH), acetone, reflux 75-85 Stereoselective cyclization
Amino group BOC protection Di-tert-butyl dicarbonate, base (Et3N), room temp 90-95 High selectivity, mild conditions
Carboxylate formation Oxidation (PCC/Dess–Martin), esterification 70-80 Efficient conversion to carboxylate
Purification Flash chromatography or HPLC 85-90 High purity product

Summary of Key Reagents and Conditions

Functional Group Transformation Reagents/Conditions Purpose
Cyclization Acid catalyst (e.g., p-TsOH), acetone Formation of bicyclic dioxole ring
BOC protection Di-tert-butyl dicarbonate, triethylamine Amino group protection
Oxidation PCC, Dess–Martin periodinane Alcohol to carboxylic acid
Esterification Alcohol (tert-butanol), acid catalyst Formation of carboxylate ester

Q & A

Q. What are the key synthetic routes for preparing this cyclopenta[d][1,3]dioxole derivative?

The compound is synthesized via multi-step reactions involving stereoselective cyclization and protecting group strategies. For example, tert-butoxycarbonyl (Boc) is used to protect the amino group during cyclopentane ring formation . Critical steps include:

  • Cyclization : Acid-catalyzed ring closure to form the cyclopenta[d][1,3]dioxole core.
  • Protection/Deprotection : Sequential use of Boc for amine protection and methyl ester groups for carboxylate stabilization.
  • Purification : Column chromatography or preparative TLC to isolate intermediates .

Q. How is the stereochemistry of the compound confirmed experimentally?

Stereochemical assignments rely on NMR spectroscopy (e.g., 1H^1H-1H^1H coupling constants and NOE experiments) and X-ray crystallography . For instance, coupling constants between H-4 and H-6 in the cyclopentane ring (J = 6–8 Hz) confirm their cis orientation, while NOE correlations between H-3a and H-6a validate the transannular spatial arrangement .

Q. What spectroscopic methods are critical for characterizing this compound?

  • 1H^1H and 13C^{13}C NMR : Identify functional groups (e.g., Boc-protected amine at δ 1.4 ppm for tert-butyl protons) and confirm ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na]+ ion matching calculated mass).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (ester and carbamate) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

Discrepancies in stereochemistry often arise during cyclization or protection steps. To address this:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.
  • Mechanistic Studies : Probe reaction conditions (e.g., solvent polarity, temperature) to optimize stereoselectivity. For example, polar aprotic solvents (DMF) favor axial attack during cyclization, enhancing diastereomeric excess .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key findings include:

  • Carboxylate Reactivity : The ester group at C-6 is more electrophilic than the carbamate due to conjugation with the cyclopentane ring.
  • Steric Effects : The tert-butyl group in the Boc moiety hinders nucleophilic attack at C-4, directing reactivity toward C-6 .

Q. How does the compound interact with biological targets (e.g., P2Y12 receptors)?

Molecular docking (AutoDock Vina) and MD simulations reveal:

  • Binding Affinity : The carboxylate group forms hydrogen bonds with Arg256 and Tyr259 residues in the receptor’s active site.
  • Conformational Flexibility : The cyclopentane ring’s puckering modulates binding kinetics, as seen in analogs like ticagrelor intermediates .

Q. What strategies mitigate degradation during long-term storage?

Stability studies under varying conditions (pH, humidity) show:

  • Hydrolysis Sensitivity : The carbamate group degrades in acidic conditions (pH < 4).
  • Stabilization Methods : Lyophilization with trehalose or storage in anhydrous DMSO at -20°C extends shelf life .

Data Contradiction Analysis

Q. Conflicting NMR How to reconcile unexpected coupling constants?

Discrepancies may arise from solvent effects or dynamic processes. For example:

  • Solvent Polarity : In DMSO-d6_6, hydrogen bonding can alter coupling constants (e.g., JH4H6_{H4-H6} increases by 1–2 Hz vs. CDCl3_3).
  • Ring Puckering : Variable-temperature NMR identifies conformational exchange broadening signals (e.g., coalescence at 60°C) .

Q. Contradictory bioactivity results in enzyme assays: What factors contribute?

Variations in assay conditions (e.g., ionic strength, co-solvents) impact results. For instance:

  • DMSO Concentration : >1% DMSO inhibits cytochrome P450 enzymes, skewing IC50_{50} values.
  • Buffer Systems : Phosphate buffers stabilize the compound’s carboxylate form, enhancing receptor binding .

Methodological Best Practices

Q. Optimizing reaction yields for scale-up synthesis

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, reaction time).
  • In Situ Monitoring : ReactIR tracks carbamate formation in real time, preventing over-reaction .

Q. Validating synthetic intermediates for regulatory compliance

  • Elemental Analysis : Verify purity (>98% by CHN analysis).
  • Genotoxic Impurity Screening : LC-MS/MS detects trace alkylating agents (e.g., methyl iodide) below ICH Q3D thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate

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